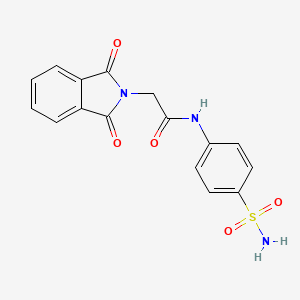
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C16H13N3O5S and its molecular weight is 359.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and its anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H17N3O4S
- Molecular Weight : 345.39 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The structure features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and antitumor applications.
Anticancer Activity
Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. A notable study by Aliabadi et al. (2017) synthesized derivatives of isoindole compounds and evaluated their potency against cancer cells. The findings indicated that several derivatives exhibited significant cytotoxicity against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines, suggesting that the target compound could have similar effects owing to its structural similarities with tested derivatives .
Inhibition of Lipoxygenase
The compound has also been evaluated for its inhibitory activity against 15-lipoxygenase , an enzyme implicated in inflammatory processes and cancer progression. The study demonstrated that the compound effectively inhibited the enzyme's activity, potentially reducing inflammatory responses and tumor growth .
The proposed mechanism of action for the anticancer effects includes:
- Enzyme Inhibition : By inhibiting lipoxygenase, the compound may disrupt pathways involved in tumorigenesis.
- Induction of Apoptosis : Studies indicate that isoindole derivatives can induce apoptosis in cancer cells through various signaling pathways.
- Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in cancer cells.
Case Studies
A case study involving a derivative of this compound demonstrated significant tumor reduction in xenograft models of breast cancer when administered at doses correlating with the observed IC50 values from in vitro studies .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c17-25(23,24)11-7-5-10(6-8-11)18-14(20)9-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20)(H2,17,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHPHQSGXRFEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














